N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCYHAJXNFBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds in the triazolopyridazine class have been found to interact with proteins such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri. These proteins play crucial roles in bacterial cell division.
Mode of Action
It can be inferred that the compound may interact with its target proteins and modulate their activity, leading to changes in cellular processes.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, pharmacological properties, and interactions with biological targets.
Chemical Structure and Properties
The compound features a unique structural composition that includes a triazolo-pyridazine core and an isoxazole moiety. This combination is believed to enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 363.38 g/mol. The presence of the methoxy group and the carboxamide functionality contributes to its solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, a related compound was evaluated for its inhibitory activity against c-Met kinase and showed promising results with IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: In Vitro Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound's mechanism of action includes the inhibition of key signaling pathways involved in tumor growth and metastasis, particularly through the modulation of c-Met kinase activity.
Antimicrobial Activity
Compounds containing triazole rings have also been noted for their antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activities due to its structural attributes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type |
|---|---|
| SLU-2633 | Antiparasitic |
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Antimicrobial |
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of the triazole ring followed by the introduction of the isoxazole moiety. Specific synthetic routes may vary but generally include:
- Formation of Triazole Core : Utilizing appropriate precursors to construct the triazole ring.
- Addition of Methoxy Group : Employing methylating agents to introduce the methoxy substituent.
- Synthesis of Isoxazole Component : Using isocyanate or related reagents to form the isoxazole structure.
- Final Coupling Reaction : Combining both fragments to yield the final product.
Case Studies and Research Findings
Several studies have focused on derivatives similar to this compound:
- Cytotoxicity Evaluation : A study evaluated multiple derivatives for their cytotoxic effects on various cancer cell lines using MTT assays, revealing significant activity against target cells .
- Kinase Inhibition Studies : Research highlighted that specific derivatives could inhibit c-Met kinase effectively, indicating potential for therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridazine Cores
Key Differences :
- Vébreltinib incorporates a difluoro-indazolyl group, enhancing steric bulk and kinase selectivity, whereas the methylisoxazole carboxamide in the target compound may prioritize solubility and metabolic stability.
- Cardiff compounds 8–10 feature pyridine or alkoxyethoxy substituents, which likely alter binding kinetics compared to the methylisoxazole group .
Isoxazole-Containing Analogues
Key Differences :
- The target compound’s methylisoxazole carboxamide provides a rigid, planar structure compared to the flexible alkoxyethoxy chains in Cardiff compounds .
Physicochemical and Pharmacokinetic Comparisons
Notable Observations:
- The methylisoxazole moiety in the target compound may improve aqueous solubility compared to vébreltinib’s hydrophobic indazole group.
- The methoxy group at position 6 likely reduces oxidative metabolism, similar to fluorinated substituents in vébreltinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
